molecular formula C29H14N2O7 B2431339 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 6758-76-5

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No. B2431339
CAS RN: 6758-76-5
M. Wt: 502.438
InChI Key: CCPUKNRQXKIKHT-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of anthraquinone, which is a polycyclic aromatic hydrocarbon derived from anthracene or phthalic anhydride . Anthraquinones are used in the production of dyes and are precursors to a variety of important compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .

Scientific Research Applications

Organic Synthesis and Functionalization of C-H Bonds

The compound’s synthesis involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone, yielding N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide . Its significance lies in possessing an N, O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. The functionalization of C-H bonds is an environmentally benign approach, promoting step-economy and waste reduction.

Chelation-Assisted Coordination Chemistry

The compound’s bidentate directing group facilitates the formation of cyclometallated complexes. Lewis-basic directing groups coordinate Lewis-acidic metals, bringing them in proximity to specific C-H bonds for functionalization. Thermodynamic stability determines which C-H bonds are cleaved and functionalized. The compound can form both mono five-membered-chelates and double-five-membered chelates, aiding in selective bond activation .

Thiazole Derivatives and Antioxidant Activity

While not directly mentioned for this compound, related derivatives have been synthesized. For instance, 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles were prepared from N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thioureas. These derivatives exhibit antioxidant activity .

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H14N2O7/c32-25-14-6-1-3-8-16(14)27(34)22-18(25)10-5-11-21(22)30-29(36)20-13-12-19-23(24(20)31(37)38)28(35)17-9-4-2-7-15(17)26(19)33/h1-13H,(H,30,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPUKNRQXKIKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

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